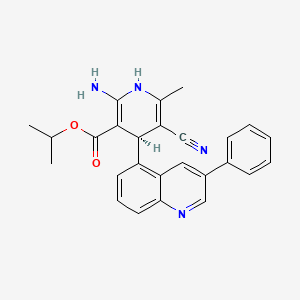
3-Pyridinecarboxylic acid, 2-amino-5-cyano-1,4-dihydro-6-methyl-4-(3-phenyl-5-quinolinyl)-, 1-methylethyl ester, (4R)-
説明
BAY-Y-5959は、バイエル薬品が開発した低分子薬です。 カルシウムチャネル刺激作用で知られており、不整脈、心不全、心筋虚血など、循環器疾患における潜在的な治療用途が主に研究されています。 .
準備方法
BAY-Y-5959の合成には、ジヒドロピリジン構造の形成など、いくつかのステップが含まれます。 特定の合成経路および反応条件は、バイエルAGの所有物であり、公表されていません。 工業生産方法は、化合物の純度と効力を確保するために、制御された条件下での大規模合成を含む可能性があります。 .
化学反応の分析
BAY-Y-5959は、主にカルシウムチャネルとの相互作用を含む、さまざまな化学反応を起こします。 カルシウムチャネル促進剤として作用し、L型カルシウム電流を強化します。 この作用は、心筋収縮を高めるその正の変力作用にとって重要です。 生理的条件下では、この化合物は有意な酸化、還元、または置換反応を起こしません。 .
科学研究への応用
作用機序
BAY-Y-5959の主要な作用機序は、カルシウムチャネル刺激剤としての役割です。 L型カルシウムチャネルを通じてカルシウムイオンの流入を促進し、細胞内カルシウム濃度の上昇につながります。 カルシウムの増加は心筋収縮力を高めるため、強力な変力剤となっています。 この化合物の作用は、ベータアドレナリン受容体シグナル伝達とは独立しているため、ドブタミンやミルリノンなどの他の変力剤とは異なります。 .
類似の化合物との比較
BAY-Y-5959は、他の変力剤と比較して、その作用機序が独特です。 ドブタミンやミルリノンなどの類似の化合物は、心筋収縮力を高めますが、異なる経路を介します。 ドブタミンは主にベータアドレナリン受容体の刺激を介して作用し、ミルリノンはホスホジエステラーゼ阻害剤です。 一方、BAY-Y-5959は、L型カルシウムチャネルを通じて直接カルシウム流入を促進するため、独特の薬理学的プロファイルを提供します。 .
類似化合物:- ドブタミン
- ミルリノン
- EMD57033(カルシウム感受性調節剤)
- AVE0118(一過性外向き電流および超高速遅延整流電流のブロッカー)
BAY-Y-5959の独特の作用機序と、心筋酸素消費量の最小限の増加による心臓機能改善の可能性は、さらなる研究と臨床応用のための有望な候補となっています。 .
類似化合物との比較
BAY-Y-5959 is unique in its mechanism of action compared to other inotropic agents. Similar compounds include dobutamine and milrinone, which also increase myocardial contractility but through different pathways. Dobutamine acts primarily through beta-adrenergic receptor stimulation, while milrinone is a phosphodiesterase inhibitor. BAY-Y-5959, on the other hand, directly promotes calcium influx through L-type calcium channels, offering a distinct pharmacological profile .
Similar Compounds::- Dobutamine
- Milrinone
- EMD57033 (a calcium sensitizer)
- AVE0118 (a blocker of transient outward current and ultrarapid delayed rectifier current)
BAY-Y-5959’s unique mechanism of action and its potential for improving cardiac function with minimal increase in myocardial oxygen consumption make it a promising candidate for further research and clinical application .
生物活性
3-Pyridinecarboxylic acid, 2-amino-5-cyano-1,4-dihydro-6-methyl-4-(3-phenyl-5-quinolinyl)-, 1-methylethyl ester, (4R)-, also known as BAY-Y-5959, is a synthetic compound developed by Bayer AG. This compound has garnered attention for its potential therapeutic applications, particularly in cardiovascular diseases due to its unique mechanism of action as a calcium channel stimulant.
- Molecular Formula : C26H24N4O2
- Molecular Weight : 424.5 g/mol
- CAS Number : 146136-94-9
- IUPAC Name : propan-2-yl (4R)-2-amino-5-cyano-6-methyl-4-(3-phenylquinolin-5-yl)-1,4-dihydropyridine-3-carboxylate
BAY-Y-5959 primarily functions as a calcium channel stimulant. It enhances the influx of calcium ions through L-type calcium channels, which is crucial for increasing intracellular calcium levels. This mechanism leads to improved myocardial contractility and distinguishes it from other inotropic agents that typically rely on beta-adrenergic receptor signaling.
Biological Activity and Therapeutic Applications
Research indicates that BAY-Y-5959 may have significant implications for treating various cardiovascular conditions:
- Cardiac Contractility : The compound has shown positive inotropic effects, which can be beneficial in managing heart failure and arrhythmias by improving cardiac output without significantly increasing myocardial oxygen consumption .
- Calcium Channel Interaction : Unlike traditional inotropes such as dobutamine or milrinone that act through different pathways, BAY-Y-5959 directly promotes calcium influx. This unique action may provide advantages in terms of side effects and efficacy in specific patient populations.
Comparative Analysis with Similar Compounds
The following table summarizes the comparison between BAY-Y-5959 and other known inotropic agents:
| Compound | Mechanism of Action | Primary Use |
|---|---|---|
| BAY-Y-5959 | Calcium channel stimulant | Heart failure, arrhythmias |
| Dobutamine | Beta-adrenergic receptor agonist | Heart failure |
| Milrinone | Phosphodiesterase inhibitor | Heart failure |
| EMD57033 | Calcium sensitizer | Heart failure |
Case Studies and Research Findings
Recent studies have focused on the pharmacokinetics and efficacy of BAY-Y-5959. For instance:
- In Vitro Studies : Investigations have demonstrated that BAY-Y-5959 effectively enhances myocardial contractility in isolated cardiac tissues.
- Animal Models : In preclinical models of heart failure, BAY-Y-5959 exhibited improved cardiac function metrics compared to controls.
- Clinical Trials : Ongoing clinical trials aim to evaluate the safety and efficacy of BAY-Y-5959 in human subjects with chronic heart failure.
特性
CAS番号 |
146136-94-9 |
|---|---|
分子式 |
C26H24N4O2 |
分子量 |
424.5 g/mol |
IUPAC名 |
propan-2-yl (4R)-2-amino-5-cyano-6-methyl-4-(3-phenylquinolin-5-yl)-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C26H24N4O2/c1-15(2)32-26(31)24-23(21(13-27)16(3)30-25(24)28)19-10-7-11-22-20(19)12-18(14-29-22)17-8-5-4-6-9-17/h4-12,14-15,23,30H,28H2,1-3H3/t23-/m1/s1 |
InChIキー |
PHJVBZVDUNTGNR-HSZRJFAPSA-N |
SMILES |
CC1=C(C(C(=C(N1)N)C(=O)OC(C)C)C2=C3C=C(C=NC3=CC=C2)C4=CC=CC=C4)C#N |
異性体SMILES |
CC1=C([C@H](C(=C(N1)N)C(=O)OC(C)C)C2=C3C=C(C=NC3=CC=C2)C4=CC=CC=C4)C#N |
正規SMILES |
CC1=C(C(C(=C(N1)N)C(=O)OC(C)C)C2=C3C=C(C=NC3=CC=C2)C4=CC=CC=C4)C#N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
BAY-Y-5959; BAY-Y5959; BAY-Y 5959; BAYY-5959; BAYY5959; BAYY 5959. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















